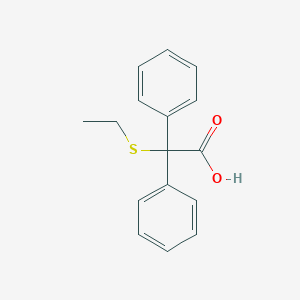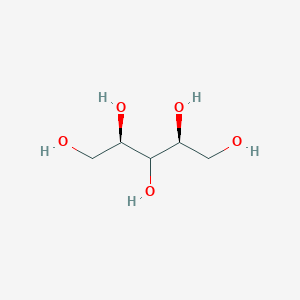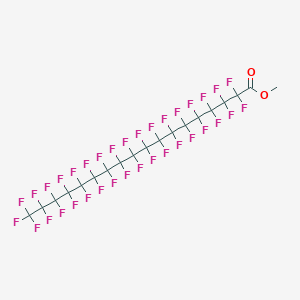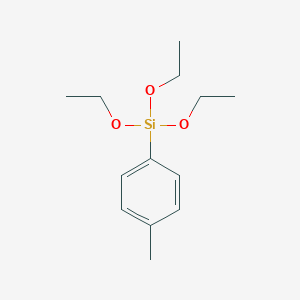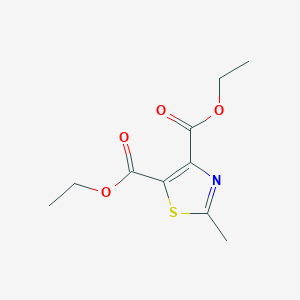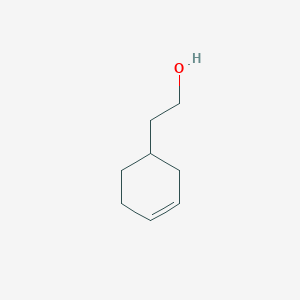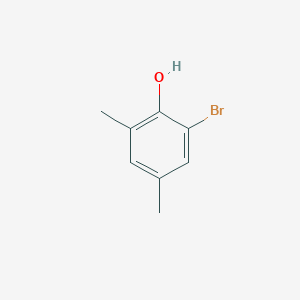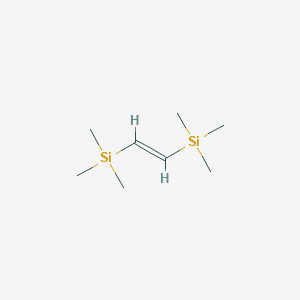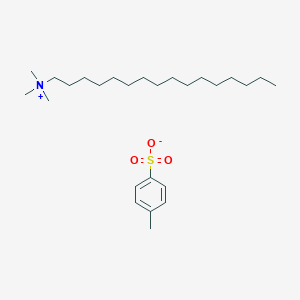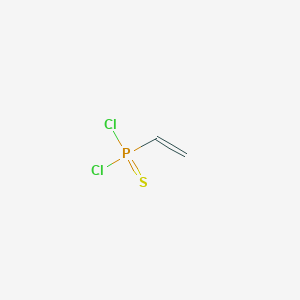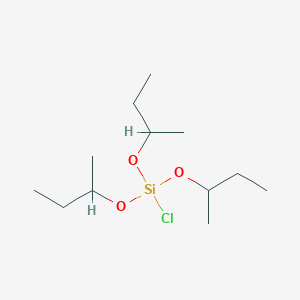
tri(butan-2-yloxy)-chlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tri(butan-2-yloxy)-chlorosilane: is a chemical compound with the molecular formula C12H27ClO3Si . It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of silane, chlorotris(1-methylpropoxy)- typically involves the reaction of silicon tetrachloride with 1-methylpropoxy alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the substitution of chlorine atoms with 1-methylpropoxy groups.
Industrial Production Methods: In an industrial setting, the production of silane, chlorotris(1-methylpropoxy)- is scaled up using large reactors where silicon tetrachloride and 1-methylpropoxy alcohol are continuously fed into the system. The reaction is maintained at a specific temperature and pressure to ensure optimal yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: tri(butan-2-yloxy)-chlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of a catalyst.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various functionalized silanes.
Wissenschaftliche Forschungsanwendungen
tri(butan-2-yloxy)-chlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of silane, chlorotris(1-methylpropoxy)- involves the formation of strong covalent bonds between silicon and other elements, such as oxygen or carbon. This bonding capability allows the compound to modify surfaces and enhance the properties of materials. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
- Silane, chlorotrimethyl-
- Silane, chlorodimethyl-
- Silane, chlorotriethoxy-
Comparison: tri(butan-2-yloxy)-chlorosilane is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other silanes. For example, the presence of 1-methylpropoxy groups offers enhanced hydrophobicity and compatibility with organic materials, making it more suitable for certain industrial applications.
Eigenschaften
CAS-Nummer |
18105-63-0 |
|---|---|
Molekularformel |
C12H27ClO3Si |
Molekulargewicht |
282.88 g/mol |
IUPAC-Name |
tri(butan-2-yloxy)-chlorosilane |
InChI |
InChI=1S/C12H27ClO3Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3 |
InChI-Schlüssel |
OTFBCBZYTKQAAB-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
Kanonische SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
| 18105-63-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
